molecular formula C21H22F3N5O B2776394 2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide CAS No. 1775528-56-7

2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide

Cat. No. B2776394
CAS RN: 1775528-56-7
M. Wt: 417.436
InChI Key: IXQVOQOUTUCRPO-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have a wide range of biological activities and are of great interest in medicinal chemistry . They are often used as building blocks in the synthesis of various bioactive compounds .


Synthesis Analysis

The synthesis of indole derivatives often involves the reaction of tryptamine with various reagents . For example, the reaction between tryptamine and naproxen has been reported .


Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, with various functional groups attached to the indole nucleus . The exact structure would depend on the specific synthesis process and the reagents used.


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . For example, they can participate in electrophilic substitution reactions due to the presence of the aromatic indole ring .


Physical And Chemical Properties Analysis

Indole derivatives generally have high solubility in polar solvents due to the presence of polar functional groups . The exact physical and chemical properties would depend on the specific structure of the compound .

Future Directions

Indole derivatives are a promising class of compounds for the development of new drugs due to their wide range of biological activities . Future research could focus on synthesizing new indole derivatives and investigating their biological activities .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O/c1-13-26-18(21(22,23)24)11-19(27-13)29-8-6-15(7-9-29)28-20(30)10-14-12-25-17-5-3-2-4-16(14)17/h2-5,11-12,15,25H,6-10H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQVOQOUTUCRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

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